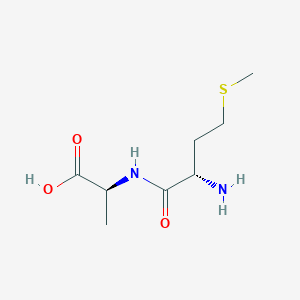

H-Met-Ala-OH

Descripción

H-Met-Ala-OH is a dipeptide composed of methionine (Met) and alanine (Ala) residues linked via a peptide bond. Its molecular formula is C₇H₁₄N₂O₃S, with a molecular weight of 220.29 g/mol (calculated from sequence data) . The methionine residue contributes a thioether side chain (-CH₂CH₂SCH₃), imparting hydrophobicity and sulfur-based reactivity, while alanine adds a simple methyl group (-CH₃), influencing conformational flexibility. This dipeptide is often used in peptide synthesis, biochemical studies, and as a substrate for enzymatic assays due to its moderate polarity and stability in aqueous solutions .

Propiedades

Fórmula molecular |

C8H16N2O3S |

|---|---|

Peso molecular |

220.29 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |

Clave InChI |

JHKXZYLNVJRAAJ-WDSKDSINSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(CCSC)N |

SMILES isomérico |

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N |

SMILES canónico |

CC(C(=O)O)NC(=O)C(CCSC)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-Ala-OH typically involves the formation of a peptide bond between methionine and alanine. This can be achieved through standard peptide synthesis techniques, such as the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization .

Industrial Production Methods

Industrial production of H-Met-Ala-OH can be achieved through microbial fermentation processes. This method involves the use of genetically engineered microorganisms that can produce the dipeptide in large quantities. The fermentation process is optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

H-Met-Ala-OH undergoes various chemical reactions, including:

Oxidation: H-Met-Ala-OH can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form methionine and alanine.

Substitution: H-Met-Ala-OH can participate in substitution reactions where the methionine or alanine residues are replaced by other amino acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Various amino acid derivatives can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Free methionine and alanine.

Substitution: New dipeptides with different amino acid compositions.

Aplicaciones Científicas De Investigación

H-Met-Ala-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein synthesis and degradation.

Medicine: Explored for its potential therapeutic effects, including antioxidant properties.

Industry: Utilized in the production of specialized peptides and proteins for various industrial applications

Mecanismo De Acción

H-Met-Ala-OH exerts its effects through various molecular pathways:

Antioxidant Activity: The methionine residue in H-Met-Ala-OH can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Protein Synthesis: H-Met-Ala-OH can be incorporated into proteins during translation, affecting protein structure and function.

Enzyme Interaction: The compound can interact with enzymes involved in peptide bond formation and degradation, influencing their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between H-Met-Ala-OH and related dipeptides/amino acid derivatives:

Key Comparisons:

Backbone Flexibility :

- H-Met-Ala-OH and H-Gly-Met-OH adopt standard α-peptide backbones, whereas H-Ala-Beta-Ala-OH contains a β-alanine residue, increasing conformational rigidity .

- L-Ala-Sar-OH incorporates sarcosine (N-methylglycine), which reduces hydrogen-bonding capacity compared to H-Met-Ala-OH .

Hydrophobicity :

- Z-Ala-Met-OH, with a benzyloxycarbonyl (Z) protecting group, exhibits higher hydrophobicity (LogP = 2.41) than H-Met-Ala-OH, making it suitable for organic-phase reactions .

- H-Ala-Beta-Ala-OH’s XLogP3 (-3.8) indicates extreme hydrophilicity, ideal for aqueous biochemical assays .

Functional Group Reactivity :

- H-Met-Asn-OH’s asparagine residue introduces a carboxamide group, enabling hydrogen bonding and participation in glycosylation pathways, unlike H-Met-Ala-OH .

- The thioether group in methionine-containing peptides (e.g., H-Met-Ala-OH, H-Gly-Met-OH) can undergo oxidation to methionine sulfoxide or sulfone, affecting stability .

Synthesis Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.